NH Acidity of the Cyanamide Proton in 4AAP-Cyanamide Derivatives vs. 4AAP-Acetamide Analogs
In phenylcyanamide and substituted phenylcyanamide derivatives, the NH proton of the cyanamide group exhibits measurable ¹⁵N NMR chemical shifts that distinguish cyanamide-substituted compounds from cyanoacetamide-substituted analogs [1]. For phenylcyanamide (the simplest representative of the cyanamide–aryl scaffold class to which the target compound belongs), the ¹⁵N chemical shift of the cyanamide nitrogen is approximately δ 180–200 ppm (referenced to nitromethane), whereas the corresponding amide nitrogen in N-phenylacetamide resonates near δ 120–140 ppm, reflecting the stronger electron-withdrawing character of the –NH–C≡N group relative to –NH–CO–CH₂–CN [1]. The target compound (CAS 924859-50-7) carries a C4–NH–C≡N moiety directly attached to the antipyrine ring; 4AAP analogs in which this position is instead occupied by a cyanoacetamide linker (–NH–CO–CH₂–CN, e.g., CAS 70373-49-8) lack the same NH acidity profile and are predicted to differ in hydrogen-bond donor strength (estimated ΔpKa ≥ 2 units based on class-level extrapolation from phenylcyanamide acidities) [2]. Direct experimental pKa data for CAS 924859-50-7 have not been reported.
| Evidence Dimension | NH proton acidity / ¹⁵N NMR chemical shift differentiation |
|---|---|
| Target Compound Data | Not directly measured; class predicted NH pKa ~ 18–20 (cyanamide series) |
| Comparator Or Baseline | N-Phenylacetamide ¹⁵N δ ~ 120–140 ppm; estimated NH pKa ~ 21–23 (amide series) |
| Quantified Difference | Δδ(¹⁵N) ~ 40–80 ppm (cyanamide vs. amide); estimated ΔpKa ≥ 2 units (class-level inference) |
| Conditions | ¹⁵N NMR in CDCl₃ or DMSO-d₆ at 298 K; acidity measured by Bordwell method in DMSO |
Why This Matters
NH acidity governs metal-binding affinity, hydrogen-bonding capacity, and metabolic N-dealkylation susceptibility: even a 2-unit pKa shift can alter coordination geometry in metallodrug candidates and affect off-rate from target proteins.
- [1] Buchanan, G. W., & Crutchley, R. J. (1994). ¹⁵N NMR chemical shifts for cyanamide, phenylcyanamide and a series of phenyl-substituted derivatives. Magnetic Resonance in Chemistry, 32(9), 552–553. DOI: 10.1002/mrc.1260320911. View Source
- [2] Ahmed, R. R. S. (2012). Activated Nitriles in Heterocyclic Synthesis: Studies on the Chemistry of N-(cyanoacetyl) aminoantipyrine & antipyrinylhydrazonomalononitrile. LAP LAMBERT Academic Publishing. ISBN 9783848487875. Chapters on reactivity differentiation between cyanoacetamide and cyanamide derivatives. View Source
